molecular formula C9H9ClN2O2 B8811352 Methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate

Methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate

Cat. No.: B8811352
M. Wt: 212.63 g/mol
InChI Key: JHLKPTVAUOMWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-14-8(13)7-4-6(5-2-3-5)11-9(10)12-7/h4-5H,2-3H2,1H3

InChI Key

JHLKPTVAUOMWLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NC(=C1)C2CC2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 5 mL glass microwave tube methyl 2,4-dichloropyrimidine-6-carboxylate (621 mg, 3.00 mmol) (Astatech Inc.) and Amphos (53.1 mg, 0.075 mmol) were treated with cyclopropylzinc(II) bromide (Rieke, 0.5 M in THF) (1.2 mL, 6.00 mmol) via syringe under an atmosphere of argon. The solution was then heated in the microwave at 80° C. for 20 min. The mixture was treated with EtOAc and 1N NaOH resulting in a white suspension as the zinc hydroxide salts precipitated out. The suspension was extracted with EtOAc (50 mL) a second time and washed with brine and dried over Na2SO4, filtered and concentrated. The residue was purified with silica gel chromatography (eluting with 100% DCM) to give methyl 2-chloro-6-cyclopropylpyrimidine-4-carboxylate (254 mg, 40%) as a clear, colorless, viscous oil. MS (ESI, pos. ion) m/z: 213.1 (M+1). 1H NMR (400 MHz, CDCl3) δ ppm 7.77 (1H, s), 3.99-4.04 (3H, m), 2.06-2.15 (1H, m), 1.20-1.31 (4H, m).
Quantity
621 mg
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reactant
Reaction Step One
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53.1 mg
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reactant
Reaction Step One
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1.2 mL
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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zinc hydroxide salts
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reactant
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solvent
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